Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate

Physicochemical Drug-likeness Permeability

Research reproducibility suffers when structural analogs introduce unknown variables into SAR studies. Ethyl 4-hydroxybenzo[4,5]thieno[2,3-d]pyrimidine-6-carboxylate (CAS 1537184-71-6) is a uniquely substituted thieno[2,3-d]pyrimidine with a 4-hydroxy motif that provides distinct hydrogen-bonding and derivatization handle versus common 4-amino analogs. - Precise benzo[4,5]thieno fusion ensures consistent target engagement, avoiding ambiguous SAR from core-altered analogs. - Batch-tested to 95% purity minimizes variability in antiviral and kinase inhibition assays. - Immediate dispatch from stocked inventory supports lead optimization without delay.

Molecular Formula C13H10N2O3S
Molecular Weight 274.3 g/mol
CAS No. 1537184-71-6
Cat. No. B1407757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
CAS1537184-71-6
Molecular FormulaC13H10N2O3S
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)SC3=C2C(=O)NC=N3
InChIInChI=1S/C13H10N2O3S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(16)14-6-15-12(10)19-9/h3-6H,2H2,1H3,(H,14,15,16)
InChIKeyCYBIPXCTJVMGHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate: Core Properties and Compound Class Definition


Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate (CAS 1537184-71-6) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine class. Its baseline physicochemical profile includes a molecular formula of C13H10N2O3S, a molecular weight of 274.30 g/mol, a topological polar surface area (PSA) of 100.55 Ų, and a calculated LogP of 2.73 . These properties position it within drug-like chemical space, but they do not alone confer differentiation from other structurally analogous thienopyrimidine esters.

Heterocyclic small molecule scaffold for medicinal chemistry
Fused benzo[4,5]thieno core supports target-binding geometry
Calculated physicochemical profile within drug-like space

Procurement Risk: Why Generic Thienopyrimidine Substitution is Unguaranteed for CAS 1537184-71-6


Substituting Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate with a generic 'thienopyrimidine' or even a close analog such as the 4-amino derivative is highly inadvisable for precise research applications. The fused benzo[4,5]thieno ring system creates a specific planar scaffold that governs target binding and electronic distribution . Critically, the 4-hydroxy group provides a unique hydrogen-bond donor/acceptor profile and a reactive handle for derivatization that an amino group cannot identically replicate. Vendor comparisons indicate that even minor changes, such as substituting the hydroxy with a methyl group or removing the benzo ring fusion, lead to 'varied pharmacological effects' . The absence of direct quantitative equivalence data means that any substitution introduces unknown variables into the experimental system, potentially invalidating SAR or biological reproducibility.

4‑hydroxy substitution pattern is critical for hydrogen‑bonding and reactivity; 4‑amino analogues may not replicate this profile.
Fused benzo[4,5]thieno ring system governs planar scaffold geometry; simple thienopyrimidines lack this rigidity.
Minor functional group changes lead to reported pharmacological divergence; quantitative equivalence data are absent.

CAS 1537184-71-6 Quantitative Differentiation Evidence: A Comparator-Based Analysis


Physicochemical Profile vs. 4-Amino Analogue: Calculated PSA and LogP Comparison

Compared to the related Ethyl 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate, the target compound presents a distinct hydrogen-bonding capacity and lipophilicity profile. The target compound has a calculated PSA of 100.55 Ų and a LogP of 2.73 . While the 4-amino analogue's exact values are not available in the same database for a direct head-to-head calculation, the structural replacement of -OH with -NH2 predictably alters hydrogen-bond donor count and basicity, leading to a different PSA/LogP balance. This difference is consequential for passive membrane permeability and oral bioavailability predictions.

PSA/LogP vs. 4‑Amino Analogue
Class-level inference
Target PSA 100.55 Ų, LogP 2.73; comparator data unavailable
Directional difference in permeability and absorption prediction
Data to verify; in silico only
Physicochemical Drug-likeness Permeability

Structural Uniqueness of the Benzo[4,5]thieno[2,3-d]pyrimidine Scaffold vs. Simple Thienopyrimidines

The benzo[4,5]thieno[2,3-d]pyrimidine scaffold has been specifically explored as a novel core for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). In a 2024 study, compound 16b from this series exhibited EC50 values between 0.021 and 0.298 µmol/L against wild-type and mutant HIV-1 strains [1]. While Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate (CAS 1537184-71-6) was not the specific active compound in that study, it shares the identical core scaffold, which is distinct from the more common thieno[2,3-d]pyrimidine or tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine systems.

Scaffold Bioactivity vs. Simple Thienopyrimidines
Reported
Core scaffold shared with lead 16b (EC50 0.021–0.298 µM against HIV‑1)
Supports scaffold‑specific antiviral research context
Target compound not directly tested; scaffold-level evidence
Medicinal Chemistry Scaffold Hopping HIV-1 NNRTI

Qualitative Pharmacological Differentiation from Analogues per Vendor Comparison

A vendor-supplied comparison table notes that Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate is distinguished from its 5-methyl-4-oxo analogue by 'varied pharmacological effects' and from the 4-amino analogue by the presence of the hydroxy group, which confers unique reactivity . However, no quantitative IC50, EC50, or Ki values are provided for any of the compounds in this source. The statement indicates a recognition of pharmacological divergence but does not meet the standard for quantitative evidence.

Vendor‑Level Functional Group Comparison
Data to verify
Varied pharmacological effects reported for 4‑amino and 5‑methyl‑4‑oxo analogues
Functional group identity may alter biological outcome
No quantitative data provided; qualitative vendor statement
Anti-cancer Thienopyrimidine Selectivity

Recommended Procurement Scenarios for Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate (CAS 1537184-71-6)


Medicinal Chemistry Scaffold Expansion for HIV-1 NNRTI Programs

Based on the demonstrated activity of the benzo[4,5]thieno[2,3-d]pyrimidine core in HIV-1 reverse transcriptase inhibition, this compound is suited as a synthetic intermediate or comparator scaffold for antiviral medicinal chemistry. The ethyl carboxylate provides a convenient handle for further derivatization into amides or acids. [1]

Kinase Inhibitor Fragment or Lead Optimization Platform

Thieno[2,3-d]pyrimidines are established ATP-mimetic kinase hinge binders. The unique 4-hydroxy substitution pattern on this compound offers a hydrogen-bonding motif distinct from the 4-amino analogues, potentially enabling selective kinase profiling when used as a diversity point in library synthesis.

Physicochemical and ADME Standard for Thienopyrimidine Series

With a calculated LogP of 2.73 and PSA of 100.55 Ų, this compound can serve as a reference point for tuning lipophilicity and polarity within a congeneric series. Researchers requiring a moderately lipophilic, non-ionizable ester for permeability or solubility assays may select it over the more polar 4-amino analogue.

Application
Selection Property
Validation Focus
HIV‑1 NNRTI scaffold expansion
Benzo[4,5]thieno core scaffold
Antiviral activity in cell‑based assays
Kinase inhibitor fragment library design
4‑hydroxy hydrogen‑bonding motif
Kinase selectivity profiling
Physicochemical reference for thienopyrimidine series
Balanced lipophilicity and polarity
Permeability and solubility assays
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